6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one
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Overview
Description
6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one is a heterocyclic compound belonging to the phenoxazine family This compound is characterized by its unique structure, which includes multiple chlorine atoms and a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one typically involves the reaction of 5H-benzo[a]phenoxazin-5-one with chlorinating agents. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at specific positions on the phenoxazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenoxazine derivatives depending on the substituent introduced.
Scientific Research Applications
6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex phenoxazine derivatives.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
- 6-Chloro-benzo[a]phenoxazin-5-one
- 9-(Diethylamino)benzo[a]phenoxazin-5-one
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol
Comparison: Compared to its analogs, it exhibits stronger antimicrobial and anticancer activities, making it a valuable compound for further research and development .
Properties
CAS No. |
73397-14-5 |
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Molecular Formula |
C16H5Cl4NO2 |
Molecular Weight |
385.0 g/mol |
IUPAC Name |
6,8,10,11-tetrachlorobenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C16H5Cl4NO2/c17-8-5-9(18)15-13(10(8)19)21-12-6-3-1-2-4-7(6)14(22)11(20)16(12)23-15/h1-5H |
InChI Key |
XINIEKXWGIBYFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C(=CC(=C4Cl)Cl)Cl)OC3=C(C2=O)Cl |
Origin of Product |
United States |
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